
N-(Prop-2-yn-1-yl)hexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Prop-2-yn-1-yl)hexan-1-amine is an organic compound belonging to the class of propargylamines. Propargylamines are characterized by the presence of a propargyl group (prop-2-yn-1-yl) attached to an amine. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(Prop-2-yn-1-yl)hexan-1-amine can be synthesized through various methods. One common approach involves the reaction of hexan-1-amine with propargyl bromide in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at room temperature . Another method includes the use of Grignard reagents, where hexan-1-amine reacts with propargyl magnesium bromide under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity while minimizing waste. The reaction conditions are optimized to maintain a steady supply of reactants and efficient removal of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Prop-2-yn-1-yl)hexan-1-amine undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form saturated amines using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Propargyl bromide in the presence of a base like potassium carbonate in dimethylformamide.
Major Products Formed
Oxidation: Hexanoic acid or hexanal.
Reduction: Hexylamine.
Substitution: Various substituted amines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(Prop-2-yn-1-yl)hexan-1-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(Prop-2-yn-1-yl)hexan-1-amine involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of monoamine oxidase by binding to the enzyme’s active site, preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters in the brain, which can have therapeutic effects in neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(Prop-2-yn-1-yl)benzylamine
- N-(Prop-2-yn-1-yl)cyclohexylamine
- N-(Prop-2-yn-1-yl)phenethylamine
Uniqueness
N-(Prop-2-yn-1-yl)hexan-1-amine is unique due to its specific alkyl chain length, which influences its physical and chemical properties. Compared to other propargylamines, it has a distinct balance of hydrophobic and hydrophilic characteristics, making it suitable for specific applications in pharmaceuticals and materials science .
Eigenschaften
CAS-Nummer |
53146-00-2 |
|---|---|
Molekularformel |
C9H17N |
Molekulargewicht |
139.24 g/mol |
IUPAC-Name |
N-prop-2-ynylhexan-1-amine |
InChI |
InChI=1S/C9H17N/c1-3-5-6-7-9-10-8-4-2/h2,10H,3,5-9H2,1H3 |
InChI-Schlüssel |
ZRNFWXWWROPKMG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNCC#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3-Methylphenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14635888.png)
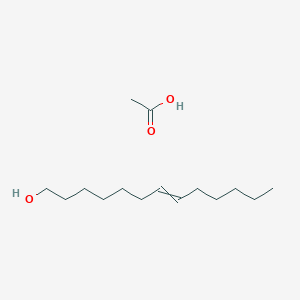
![1-[2-(Acetyloxy)ethyl]-1-ethylpiperidin-1-ium](/img/structure/B14635913.png)
![6-Chloro-3-[4-chlorophenyl]-7-methoxy-1-methylnaphthalene](/img/structure/B14635914.png)
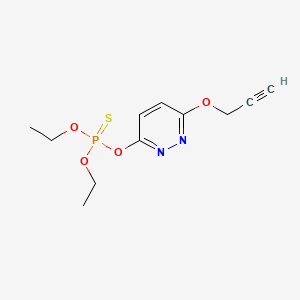
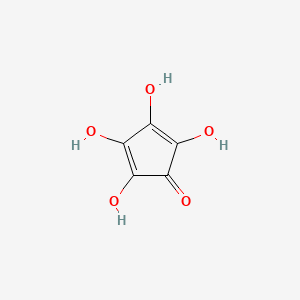



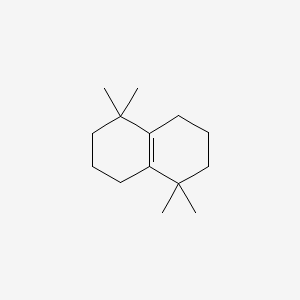
![Ethyl 3,4-dihydroxy-5-[(3,4,5-trihydroxybenzoyl)oxy]benzoate](/img/structure/B14635955.png)
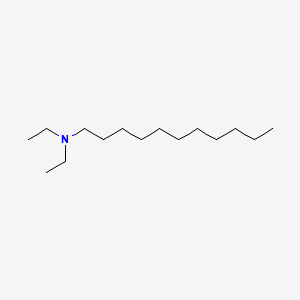
![methyl 8-[(4S,5S)-5-octyl-1,3-dioxolan-4-yl]octanoate](/img/structure/B14635971.png)

